S-(p)-Menthyl methylphenylphosphinate
Overview
Description
S-(p)-Menthyl methylphenylphosphinate is a useful research compound. Its molecular formula is C18H29O2P and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.19051716 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemistry and Hydrolysis
- S-(p)-Menthyl methylphenylphosphinate has been studied for its stereochemical properties. Research demonstrated that its alkaline hydrolysis involves predominant inversion of configuration at phosphorus, as evidenced by isotopic labeling and 31P NMR spectroscopy (Trippett & White, 1984).
Molecular Structure Analysis
- The molecular structure of related compounds, like t-butyl-phenylphosphinic acid (−)-menthyl ester, has been determined by X-ray analysis, providing insights into the compound's stereochemistry and molecular configuration (Sheldrick, Hägele, & Kückelhaus, 1981).
Intermediate in Chiral Phosphine Syntheses
- It's an important intermediate in chiral phosphine syntheses, with its geometry around phosphorus being approximately tetrahedral, as detailed in studies on its molecular structure (Chaloner, Harrison, & Hitchcock, 1991).
Synthesis of α-Hydroxyphosphinic Acids
- This compound has been used in the synthesis of α-hydroxyphosphinic acids, demonstrating its versatility in organic synthesis and the generation of optically active compounds (Cai, Zhou, Zhao, & Tang, 2003).
Catalyst in Organometallic Chemistry
- This compound serves as a building block for bulky and chiral ligands with proven and potential applications in coordination chemistry and transition-metal catalysis (Reinhardt et al., 2021).
Diastereoselective Hydrolysis
- The diastereoselective hydrolysis and synthesis of optically pure compounds, like (RP)‐(–)‐Menthyl H‐Phenylphosphinate, have been explored, highlighting its significance in stereoselective chemical reactions (Wang, Liu, Zhao, & Han, 2015).
Preparation of Chiral Atropisomeric Bis-Aryl Organophosphorus
- Its application in the asymmetric synthesis of chiral monophosphine ligands via cross-coupling reactions and C-H functionalization, as a chiral auxiliary, is a significant area of research (Ma & Yang, 2016).
Properties
IUPAC Name |
[methoxy-[[(1S)-5-methyl-2-propan-2-ylcyclohexyl]methyl]phosphoryl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O2P/c1-14(2)18-11-10-15(3)12-16(18)13-21(19,20-4)17-8-6-5-7-9-17/h5-9,14-16,18H,10-13H2,1-4H3/t15?,16-,18?,21?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYFZFCEROCLH-NQAILZTMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)CP(=O)(C2=CC=CC=C2)OC)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC([C@H](C1)CP(=O)(C2=CC=CC=C2)OC)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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